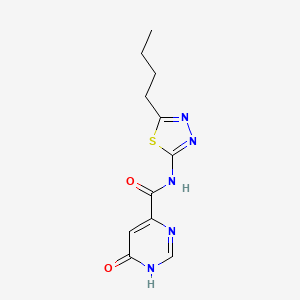

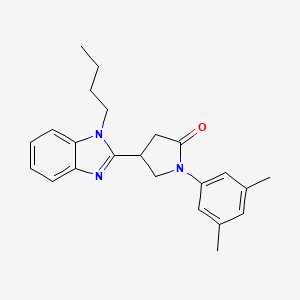

![molecular formula C19H20O4 B2633522 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde CAS No. 723332-21-6](/img/structure/B2633522.png)

3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde” is a chemical compound with the empirical formula C19H20O4 and a molecular weight of 312.36 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound isO=C(COC1=C(OC)C=C(C=O)C=C1)C(C=C2C)=C(C)C=C2C . This provides a text representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes in Water Treatment

Research on the degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs) highlights the importance of understanding the reactivity and degradation pathways of complex organic molecules in water treatment. This work underscores the role of specific functional groups, like methoxy groups, in determining the biotoxicity and environmental impact of degradation by-products. The study by Qutob et al. (2022) offers insights into how compounds with specific structural features, including methoxy groups, may undergo degradation and what implications this has for water treatment technologies (Qutob et al., 2022).

Catalytic Oxidation in Lignin Conversion

The catalytic oxidation of lignins into aromatic aldehydes, as discussed by Tarabanko and Tarabanko (2017), sheds light on the potential for converting complex organic molecules into valuable chemical intermediates. This research emphasizes the role of specific oxidants and conditions in achieving high yields of products like vanillin, which shares a methoxy group structural similarity. Such studies provide a foundation for exploring the reactivity and applications of methoxy-containing compounds in generating value-added products from renewable resources (Tarabanko & Tarabanko, 2017).

Anticancer Drug Development

The search for new types of anticancer drugs with high tumor specificity and reduced toxicity is critical. Sugita et al. (2017) review the potential of various synthesized compounds for their tumor specificity and keratinocyte toxicity, highlighting the importance of functional groups in modulating biological activity. This line of research suggests the potential of methoxy-containing compounds in designing molecules with specific biological activities, including anticancer properties (Sugita et al., 2017).

Synthesis and Applications of Vanillin

Vanillin synthesis research, as outlined by Ju and Xin (2003), provides an example of how methoxy and other functional groups contribute to the fragrance, flavor, and pharmaceutical industries. This review not only discusses the synthesis methods of vanillin but also proposes practical approaches, highlighting the broader implications of methoxy group-containing compounds in industrial applications (Ju & Xin, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

3-methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-12-7-14(3)16(8-13(12)2)17(21)11-23-18-6-5-15(10-20)9-19(18)22-4/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWNOOIHONLMAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)COC2=C(C=C(C=C2)C=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2633439.png)

![5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2633440.png)

![N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633454.png)

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2633462.png)